molecular formula C16H20BrNO4 B570400 (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1217829-96-3

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Katalognummer: B570400
CAS-Nummer: 1217829-96-3
Molekulargewicht: 370.243
InChI-Schlüssel: MXJJJGPIDKFWKX-OLZOCXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the bromophenyl group and the tert-butoxycarbonyl protecting group makes it a versatile compound for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-tert-butyl 3-aminopyrrolidine-1-carboxylate.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-bromobenzaldehyde with ®-tert-butyl 3-aminopyrrolidine-1-carboxylate under acidic conditions.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.

    Hydrolysis and Protection: The resulting compound is then hydrolyzed and protected with a tert-butoxycarbonyl group to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Wissenschaftliche Forschungsanwendungen

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,4S)-4-Phenyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    (3R,4S)-4-(4-Chlorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical properties.

Uniqueness

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential biological activity. The tert-butoxycarbonyl protecting group also provides stability and facilitates further chemical modifications.

Biologische Aktivität

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1949806-00-1, is a chemical compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C16H20BrNO4
  • Molecular Weight: 370.24 g/mol
  • IUPAC Name: (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
  • PubChem CID: 44828618

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes by transmitting signals from outside the cell to the inside, influencing cellular responses.

GPCR Interaction

Research has highlighted that compounds similar to this compound can modulate GPCR activity. For instance:

  • Activation of Gs proteins : This can lead to increased cyclic AMP levels, affecting various downstream signaling pathways .
  • Inhibition of Gi proteins : This may result in decreased adenylyl cyclase activity, impacting metabolic processes .

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications in several areas:

  • Cancer Treatment : Its ability to modulate GPCRs suggests a role in cancer therapies, particularly in targeting tumor microenvironments and inhibiting metastasis.
  • Neurological Disorders : By affecting neurotransmitter systems via GPCR modulation, it may have implications in treating conditions like anxiety and depression.
  • Anti-inflammatory Effects : The compound's interaction with specific receptors can lead to reduced inflammation, making it a candidate for inflammatory disease treatments.

In Vitro Studies

A study conducted on related compounds demonstrated that this compound exhibited significant cytotoxicity against certain cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific GPCR pathways .

In Vivo Studies

In animal models, this compound showed promising results in reducing tumor growth when administered alongside standard chemotherapy agents. The combination therapy enhanced the efficacy of existing treatments by targeting multiple pathways involved in tumor progression .

Data Summary Table

PropertyValue
Chemical FormulaC16H20BrNO4
Molecular Weight370.24 g/mol
IUPAC Name(3R,4S)-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
PubChem CID44828618
Therapeutic AreasCancer treatment, Neurological disorders, Anti-inflammatory effects

Eigenschaften

IUPAC Name

(3R,4S)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJJJGPIDKFWKX-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660813
Record name (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217829-96-3
Record name (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.